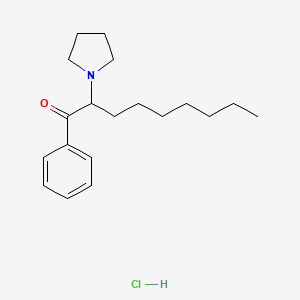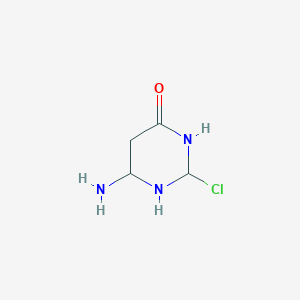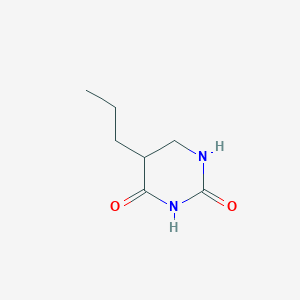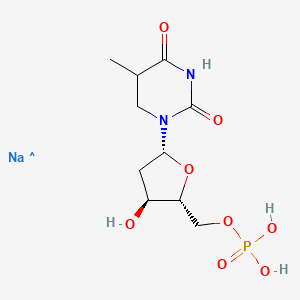
CID 156592060
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 156592060” is a chemical substance listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 156592060 involves specific synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals, and appropriate personal protective equipment is necessary. The synthetic routes may involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: CID 156592060 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CID 156592060 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential effects on biological systems and pathways. In medicine, it may be investigated for its therapeutic potential in treating various diseases. In industry, it may be used in the production of materials with specific properties .
Mechanism of Action
The mechanism of action of CID 156592060 involves its interaction with specific molecular targets and pathways. These interactions may lead to changes in the chemical or biological properties of the compound, resulting in its observed effects. The exact mechanism may vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 156592060 can be identified based on their chemical structure and properties. These compounds may share similar functional groups or molecular frameworks, leading to comparable chemical and biological activities .
Uniqueness: this compound is unique due to its specific chemical structure and properties, which may differentiate it from other similar compounds.
Conclusion
This compound is a compound with significant potential in various scientific research applications Its unique chemical properties and ability to undergo various reactions make it a valuable substance for further study and development
Properties
Molecular Formula |
C10H17N2NaO8P |
|---|---|
Molecular Weight |
347.21 g/mol |
InChI |
InChI=1S/C10H17N2O8P.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;/h5-8,13H,2-4H2,1H3,(H,11,14,15)(H2,16,17,18);/t5?,6-,7+,8+;/m0./s1 |
InChI Key |
OUNZAUODDWJICN-TVEPBQBDSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O.[Na] |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


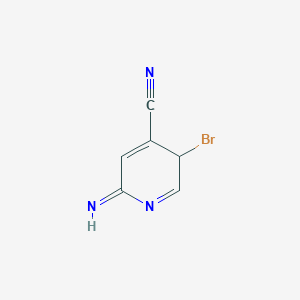
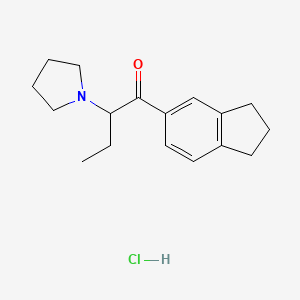
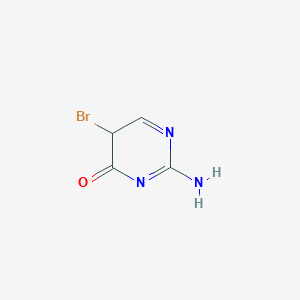

![6-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359247.png)

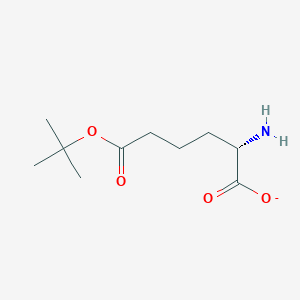

![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-methyl-1-phenylethyl) ester](/img/structure/B12359259.png)
![3-Chlorobenzo[b][1,4]benzodiazepin-6-one](/img/structure/B12359268.png)
